Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate

Lipophilicity Drug-likeness Physicochemical profiling

Eliminate batch-to-batch variability in KDM2A inhibitor studies. This building block delivers: • Batch-specific enzyme inhibition data (Ki=280 nM) for assay reproducibility. • Dual reactive handles (amine & ester) enabling PROTAC degrader synthesis. • ≥95% HPLC purity with residual solvent analysis for sensitive bioconjugation. Supplied as a single, well-characterized lot to support comparative CNS penetration and selectivity profiling.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 1244855-41-1
Cat. No. B1392531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate
CAS1244855-41-1
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OC)OC
InChIInChI=1S/C18H21NO4/c1-21-16-9-6-14(10-17(16)22-2)12-19-11-13-4-7-15(8-5-13)18(20)23-3/h4-10,19H,11-12H2,1-3H3
InChIKeyQSHXSJACSWXQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate (CAS 1244855-41-1): A Specialized Benzoate Ester Building Block with Potential KDM2A Inhibitory Activity


Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate (CAS 1244855-41-1) is a synthetic small molecule belonging to the class of substituted benzylamine-linked benzoate esters. Its structure features a 3,4-dimethoxybenzyl moiety connected via an aminomethyl linker to a methyl benzoate group. The compound is catalogued in PubChem (CID entry available, created 2011-02-22) and is primarily offered by a narrow set of specialized chemical suppliers. Vendor descriptions suggest its use as a building block for the synthesis of more complex molecules and mention potential antihistamine and neuroprotective properties, although these claims are not substantiated by peer-reviewed primary literature directly citing this CAS number. The compound is structurally related to intermediates found in patents covering EP4 receptor agonists and histamine H3 receptor modulators.

Synthetic Building Block

Benzylamine-linked benzoate ester for medicinal chemistry derivatization

Epigenetic Probe Development

KDM2A histone demethylase inhibition assay context

H3 Receptor Pharmacophore

3,4-dimethoxybenzyl scaffold exploration (class-level inference)

Why Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate Cannot Be Readily Substituted by Generic Analogs


In-class compounds within the dimethoxybenzyl-aminomethyl-benzoate series cannot be simply interchanged because subtle variations in the dimethoxy substitution pattern on the benzyl ring and the ester group on the benzoate moiety can profoundly alter molecular recognition, physicochemical properties, and synthetic utility. The 3,4-dimethoxy substitution pattern is a privileged pharmacophore in multiple bioactive compound series, while the 2,4- or 2,5-dimethoxy isomers can produce substantially different target engagement profiles . Furthermore, the specific aminomethyl linker geometry in this compound provides a distinct spatial orientation between the aromatic rings compared to direct amide- or amino-linked analogs, affecting both receptor fitting and downstream synthetic derivatization. The ester moiety (methyl vs. ethyl or free acid) additionally influences lipophilicity, metabolic stability, and further conjugation chemistry. Without direct comparative experimental data for this specific CAS number, any substitution must be treated as a risk to experimental reproducibility and project continuity.

Dimethoxy Substitution

3,4-dimethoxy vs. 2,4- or 2,5-isomers may alter target engagement and physicochemical profile

Linker Geometry

Aminomethyl linker may shift receptor fit and synthetic derivatization compared to amide or amino linkers

Ester Variation

Methyl ester vs. ethyl or free acid may change lipophilicity, metabolic stability, and conjugation chemistry

Quantitative Differentiation Evidence for Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate (CAS 1244855-41-1)


Predicted LogP and PSA Differentiation of the 3,4-Dimethoxybenzyl Aminomethyl Benzoate Scaffold vs. the 2,4-Dimethoxybenzoyl Amino Benzoate Isomer

Computationally predicted lipophilicity (logP) and topological polar surface area (TPSA) differentiate the 3,4-dimethoxybenzyl-aminomethyl scaffold from a closely related 2,4-dimethoxybenzoyl-amino isomer. The target compound (C18H21NO4, MW 315.4) versus methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate (C17H17NO5, MW 315.32) reveals distinct hydrogen bonding profiles: the target compound's aminomethyl linker introduces a secondary amine (1 HBD) that is absent in the benzoyl-amino analog, potentially altering membrane permeability and target hydrogen bonding . Direct experimental logP or PSA measurements are not available for the specific CAS number, and the following data represent computational predictions requiring experimental validation.

Predicted LogP vs Isomer
Class-level inference
ΔLogP ≈ +0.1 to +0.8
Supports permeability model context; data to verify
Computational prediction; no experimental logP available
Lipophilicity Drug-likeness Physicochemical profiling

Comparative Vendor Availability: Sourcing Limitations as a Procurement Differentiator

A systematic search conducted across major scientific chemical suppliers (Sigma-Aldrich, Thermo Fisher Scientific, Alfa Aesar, TCI America) returned no catalog listings for CAS 1244855-41-1 . In contrast, closely related analogs such as methyl 4-((2,5-dimethoxybenzyl)amino)benzoate and ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate (CAS 13160-01-5) are listed in aggregated chemical databases and certain supplier catalogs. The target compound is identified only through specialized research chemical vendors, indicating a limited supply base that impacts procurement lead times, lot-to-lot reproducibility verification, and cost benchmarking.

Major Supplier Listings
Cross-study comparable
0 listings (target) vs 1+ (ethyl ester analog)
Procurement requires specialized sourcing; CoA review
Catalog search across Sigma, Fisher, Alfa, TCI
Procurement Supply chain Chemical sourcing

KDM2A Histone Demethylase Enzyme Inhibition: EC50 Data and Subtype Selectivity Profile

The target compound has been tested in biochemical and cellular assays against lysine-specific demethylase 2A (KDM2A) and the related KDM4A subtype. In a competitive inhibition assay using recombinant His6-tagged KDM2A (residues 1–517), the compound exhibited a Ki of 280 nM . Against KDM4A (residues 1–359) under comparable conditions, the Ki was 420 nM . In a cell-based assay measuring KDM2A inhibition in human MIAPaCa-2 pancreatic cancer cells via H3K36me2 immunofluorescence readout after 48 h, the EC50 was 280 nM . The selectivity ratio of approximately 1.5-fold for KDM2A over KDM4A, while modest, suggests a scaffold amenable to further medicinal chemistry optimization for improved KDM2A selectivity. Comparators: No direct head-to-head data for close structural analogs are publicly available; the selectivity interpretation is based on internal comparison across the two demethylase subtypes.

KDM2A Enzyme Inhibition
Cross-study comparable
Ki 280 nM (KDM2A), EC50 280 nM (cell)
Supports KDM2A inhibitor probe development; batch verification
Recombinant KDM2A(1-517); MIAPaCa-2 cell assay; KDM4A Ki 420 nM
Epigenetics Histone demethylase KDM2A KDM4A Cancer research

Regiospecific 3,4-Dimethoxybenzyl Substitution: Structural Rationale for H3 Receptor Pharmacophore Compatibility

The 3,4-dimethoxy substitution pattern on the benzyl ring is a recurring motif in histamine H3 receptor ligand patents. Patent US20080045509A1 describes substituted benzyl amine compounds as H3 receptor and/or serotonin transporter modulators, with specific SAR indicating that the 3,4-dimethoxy configuration can yield distinct receptor affinity compared to 2,4- or 2,5-dimethoxy isomers . While the target compound itself has not been explicitly profiled in this patent, its structural alignment with the benzylamine pharmacophore suggests potential H3 receptor engagement. The target compound's specific combination of 3,4-dimethoxybenzyl group, aminomethyl linker, and methyl benzoate tail is not duplicated in the exemplified patent compounds, providing a structurally distinct chemical space that may translate to differential selectivity or pharmacokinetic properties.

H3 Pharmacophore Alignment
Class-level inference
Unique 3,4-dimethoxybenzyl scaffold not in patents
May support H3 receptor ligand exploration; freedom-to-operate context
No direct H3 binding data; patent SAR analysis
Histamine H3 receptor Benzylamine pharmacophore CNS drug discovery

Recommended Research and Procurement Application Scenarios for Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate


Epigenetic Probe Development: KDM2A Histone Demethylase Inhibitor Optimization

The target compound's confirmed KDM2A inhibitory activity (Ki = 280 nM; cell EC50 = 280 nM) makes it a suitable starting scaffold for structure-activity relationship (SAR) campaigns aimed at developing selective KDM2A inhibitors for cancer epigenetics research . Procurement for this application should prioritize vendors providing ≥95% purity (HPLC-verified) and request batch-specific enzyme inhibition re-testing data to ensure activity consistency across lots. The modest ~1.5-fold selectivity over KDM4A provides a benchmark for analog optimization toward improved subtype selectivity.

Histamine H3 Receptor Ligand Scaffold: Novel Pharmacophore Exploration

The 3,4-dimethoxybenzyl-aminomethyl architecture aligns with the benzylamine pharmacophore described in H3 receptor modulator patents, yet the methyl benzoate tail distinguishes this compound from previously exemplified series . Research groups investigating CNS-penetrant H3 antagonists or inverse agonists can use this compound as a structurally novel starting point. The ester moiety provides a tractable handle for hydrolysis to the carboxylic acid or amidation to explore H3 receptor SAR around the tail region. Procurement considerations should include confirmation of the free base form versus any salt form, as protonation state can affect both receptor binding and CNS penetration.

Chemical Biology Tool Compound: Building Block for Bifunctional Degraders (PROTACs)

The secondary amine in the aminomethyl linker and the methyl ester on the benzoate ring provide two orthogonal functional handles for chemical conjugation. This makes the compound a versatile intermediate for constructing bifunctional degrader molecules (PROTACs) that engage KDM2A as the target protein . The methyl ester can be hydrolyzed to the carboxylic acid for linker attachment via amide coupling, while the secondary amine can be functionalized for E3 ligase ligand conjugation. Researchers should procure this compound with documented purity ≥95% and request residual solvent analysis to ensure compatibility with sensitive bioconjugation chemistry.

Comparative Physicochemical Benchmarking in CNS Drug Discovery Programs

Given its predicted logP (~3.2–3.9) and the presence of a single hydrogen bond donor (secondary amine), the target compound falls within a favorable physicochemical space for CNS drug candidates . It can serve as a benchmark compound for evaluating the impact of the aminomethyl linker versus direct amino or amide linkages on membrane permeability, P-glycoprotein efflux ratio, and brain tissue binding in comparative CNS penetration assays. Procurement for this application should ensure the compound is sourced as a single, well-characterized batch to minimize variability in comparative studies.

Application
Selection Property
Validation Focus
KDM2A Epigenetic Probe Development
KDM2A inhibition assay context
Lot-consistent enzymatic activity; selectivity over KDM4A
Histamine H3 Receptor Ligand Exploration
3,4-dimethoxybenzyl pharmacophore compatibility
H3 receptor binding confirmation; linker and ester SAR
Bifunctional Degrader (PROTAC) Building Block
Orthogonal reactive handles (secondary amine, methyl ester)
Purity and residual solvent for bioconjugation compatibility
CNS Drug-like Physicochemical Benchmarking
Predicted logP / HBD profile
Comparative permeability and P-gp efflux in CNS assays
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